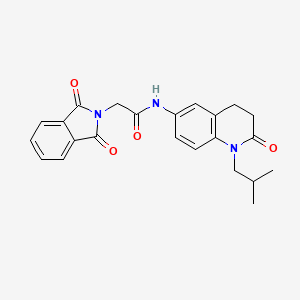

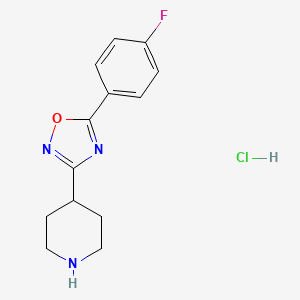

![molecular formula C14H11ClN2O2S2 B2970774 3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 40009-50-5](/img/structure/B2970774.png)

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound that is structurally related to 1,2,4-benzothiadiazine 1,1-dioxides . These types of compounds have been used in human therapy as diuretic and antihypertensive agents .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which are structurally similar to the compound , has been reported. The process involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Molecular Structure Analysis

The molecular structure of “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is characterized by a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazinane 1,1-dioxides have been studied. These reactions include the [2 + 2 + 2] sulfa Staudinger cycloaddition of sulfonylchlorides and imines .Applications De Recherche Scientifique

Diuretic and Antihypertensive Applications

This compound is structurally related to benzthiazide, which is used as a diuretic and antihypertensive agent . It promotes the excretion of urine and is used to treat conditions like hypertension and edema. The benzylsulfanylmethyl group at position 3 enhances its pharmacological profile.

Cardiovascular Disease Treatment

The structural features of 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which include this compound, are utilized in the treatment of various cardiovascular diseases . These compounds have been shown to be effective in managing conditions related to heart function and blood circulation.

Anticancer Potential

Derivatives of this compound family have been explored for their potential use as anticancer agents. The related phthalazinone scaffold is applied in the treatment of diseases like ovarian cancer . This suggests that the compound may also have applications in cancer therapy.

Antidiabetic Activity

The compound’s structural similarity to phthalazinone derivatives, which are used as antidiabetic agents, indicates its potential application in diabetes management . Research into its efficacy and mechanism of action in this area could be highly beneficial.

Antihistamine Effects

Given the compound’s relation to marketed drugs with antihistamine properties, it may also serve as a lead compound for the development of new antihistamines . This could be particularly useful for treating allergies and related symptoms.

Tuberculostatic Activity

Some derivatives of the 1,2,4-thiadiazine 1,1-dioxide family have been evaluated for their in vitro tuberculostatic activity against various strains of Mycobacterium tuberculosis . This suggests that the compound could be a candidate for developing new treatments for tuberculosis.

Herbicide and Disinfectant Production

Representatives of the 4-aryl-BTD family, to which this compound belongs, are useful as intermediates in the preparation of disinfectants, mothproofing agents, pickling inhibitors, and herbicides . This highlights its utility in agricultural and industrial applications.

PI3Kδ Inhibitory and Antiproliferative Effects

The compound has been evaluated for its selective PI3Kδ inhibitory potency and its antiproliferative activity against human B-cell lines . This indicates its potential use in the treatment of proliferative disorders, including certain types of lymphomas.

Mécanisme D'action

While the exact mechanism of action for “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is not known, similar compounds such as benzthiazide inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This promotes water loss from the body, making these compounds effective as diuretics.

Orientations Futures

The future research directions for “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential therapeutic applications . These compounds combine the structural features of two pharmaceutically active moieties, triazole and thiadiazine, making them interesting targets for drug design and discovery .

Propriétés

IUPAC Name |

3-benzylsulfanyl-7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c15-11-6-7-12-13(8-11)21(18,19)17-14(16-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUJKQLJOTBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

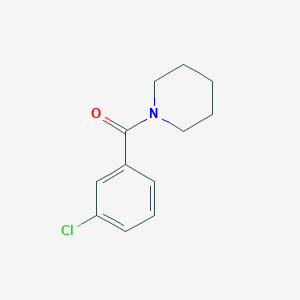

![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)

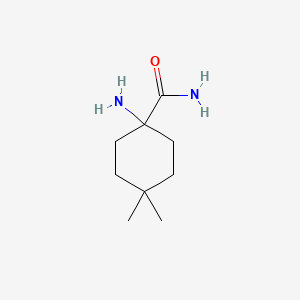

![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

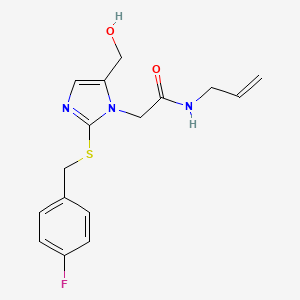

![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)

![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)